molecular formula C15H11BrN2O3S2 B2642051 N-(4-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide CAS No. 896279-25-7

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide

Cat. No.: B2642051
CAS No.: 896279-25-7
M. Wt: 411.29
InChI Key: ZIBDOUCZNSDUCP-UHFFFAOYSA-N
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Description

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is a chemical compound that belongs to the benzothiazole family This compound is characterized by the presence of a bromine atom at the 4th position of the benzothiazole ring, and a methanesulfonyl group attached to the benzamide moiety

Scientific Research Applications

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring is synthesized by the cyclization of 2-aminothiophenol with a suitable brominated precursor under acidic conditions.

    Attachment of the Methanesulfonyl Group: The methanesulfonyl group is introduced by reacting the intermediate benzothiazole compound with methanesulfonyl chloride in the presence of a base such as triethylamine.

    Formation of the Benzamide Moiety: The final step involves the coupling of the methanesulfonyl-substituted benzothiazole with an appropriate benzoyl chloride derivative to form the benzamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the benzothiazole ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Mechanism of Action

The mechanism of action of N-(4-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-bromo-1,3-benzothiazol-2-yl)-4-nitrobenzamide: Similar structure but with a nitro group instead of a methanesulfonyl group.

    N-(4-bromo-1,3-benzothiazol-2-yl)-2-iodobenzamide: Contains an iodine atom instead of a methanesulfonyl group.

    tert-Butyl N-(4-bromo-1,3-benzothiazol-2-yl)carbamate: Features a carbamate group instead of a benzamide moiety.

Uniqueness

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methanesulfonylbenzamide is unique due to the presence of the methanesulfonyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)12-8-3-2-5-9(12)14(19)18-15-17-13-10(16)6-4-7-11(13)22-15/h2-8H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBDOUCZNSDUCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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